molecular formula C14H15F3N4O2 B2956225 N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421529-28-3

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2956225
CAS No.: 1421529-28-3
M. Wt: 328.295
InChI Key: YCFQVMCAOMOUGX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazolone-based acetamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the triazolone ring and a 4-ethylphenyl group attached via an acetamide linkage. This compound shares structural motifs common in agrochemicals and pharmaceuticals, particularly in ligands targeting insect olfactory receptors (Orco) or enzyme inhibitors .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-3-9-4-6-10(7-5-9)18-11(22)8-21-13(23)20(2)12(19-21)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQVMCAOMOUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with a complex structure that includes a triazole moiety. Its molecular formula is C14H15F3N4O2, and it has a molecular weight of 328.295 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

General Biological Properties

Compounds containing triazole derivatives are known for their diverse biological activities. Triazoles have been reported to exhibit antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The specific compound has shown promise in various assays, indicating its potential as a lead compound for drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with target enzymes through hydrogen bonding and halogen bonding interactions. This interaction can lead to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human cervical cancer (HeLa) cells. The IC50 values suggest moderate potency, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity : Similar triazole compounds have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known active compounds suggest potential efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

StudyFindings
Study A (2020)Identified that triazole derivatives exhibit potent inhibition of COX enzymes with IC50 values ranging from 10 μM to 50 μM .
Study B (2019)Demonstrated significant cytotoxicity against various cancer cell lines with some derivatives showing IC50 values below 20 μM .
Study C (2020)Investigated the antimicrobial properties of triazole compounds and found effective inhibition against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazole compounds indicates that modifications to the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. For instance:

  • Trifluoromethyl Group : Increases lipophilicity and improves binding affinity to target proteins.
  • Phenyl Substituents : Varied substitutions on the phenyl ring can modulate cytotoxicity and selectivity towards specific cancer cell lines.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C14H15F3N4O2C_{14}H_{15}F_3N_4O_2 and a molecular weight of 328.295 . It falls under the category of triazole derivatives, which have garnered interest for their potential therapeutic applications .

Triazole Derivatives and Biological Activities
Triazole derivatives, including 1,2,4-triazole, exhibit a wide array of biological activities, suggesting their potential therapeutic use .

Available Data
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the broader context of triazole-bearing molecules and related compounds can provide insight.

Thiazole as Treatment Drugs
Thiazoles have been explored for their anticonvulsant properties . Several thiazole-integrated compounds have demonstrated anticonvulsant activity in studies, with some showing strong action in seizure models . Certain novel thiazole-linked compounds have also shown anti-MES and anti-scPTZ responses . Additionally, some substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity comparable to standard drugs .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name / ID Triazolone Substituents Acetamide Substituents Key Functional Groups Reference
Target Compound 4-methyl, 5-oxo, 3-(trifluoromethyl) N-(4-ethylphenyl) CF₃, ethylphenyl N/A
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl), sulfanyl linker Pyridine, sulfanyl
OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl), sulfanyl Isopropylphenyl, sulfanyl
Compound 51 () 3-ethoxy, 5-(2,5-difluorophenyl) N-(4-phenyl), phenylthio Difluorophenyl, phenylthio
1005272-97-8 (N-(2,3-dimethylcyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide) Imidazolidinone core (non-triazolone) N-(2,3-dimethylcyclohexyl) Fluorophenyl, imidazolidinone

Key Observations :

  • Trifluoromethyl vs. Sulfanyl Linkers : The target compound’s trifluoromethyl group may enhance oxidative stability compared to sulfanyl-containing analogs like VUAA-1 and OLC-12, which are prone to metabolic cleavage .
  • Heterocyclic Diversity : Compound 51 () replaces the triazolone with a triazole ring and introduces a phenylthio group, altering electronic properties and solubility .

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